Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc

Description

Historical Context and Discovery of Metal-Dehydroacetate Complexes

The development of metal-dehydroacetate complexes represents a significant milestone in coordination chemistry that emerged from the broader understanding of pyrone-based ligand systems. Dehydroacetic acid, systematically named 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, was first recognized as a versatile chelating agent capable of forming stable complexes with various transition metals. The preparation of dehydroacetic acid itself dates back to its synthesis through base-catalyzed dimerization of diketene, utilizing organic bases such as imidazole and pyridine. This foundational work established the chemical framework necessary for subsequent investigations into metal coordination.

The systematic study of zinc-dehydroacetate complexes gained momentum as researchers recognized the unique properties that zinc(II) brings to coordination chemistry. Early investigations focused on the synthesis and characterization of simple zinc-dehydroacetate species, including the aqueous complex Zn(dehydroacetate)2(H2O)2. These pioneering studies employed various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and thermogravimetric analysis to elucidate the structure and properties of these coordination compounds. The development progressed to include derivative complexes where water ligands were substituted by other coordinating molecules such as dimethyl sulfoxide, yielding compounds like Zn(dehydroacetate)2(dimethyl sulfoxide)2.

Research into metal-dehydroacetate complexes expanded significantly as scientists recognized their potential applications in diverse fields. The compounds demonstrated interesting thermal stability characteristics, with decomposition occurring through multiple distinct steps as revealed by differential calorimetric analysis. X-ray crystallographic studies of related complexes provided crucial structural insights, establishing that the coordination environment around metal atoms in these systems is best described as distorted octahedral geometry in many cases. These historical developments laid the foundation for the current understanding of this compound and its place within the broader family of metal-dehydroacetate coordination compounds.

Structural Relationship Between Dehydroacetic Acid and Its Coordination Compounds

The structural relationship between dehydroacetic acid and its zinc coordination compounds reveals fundamental principles of chelate formation and ligand design. Dehydroacetic acid functions as a pyrone derivative characterized by a six-membered heterocyclic ring containing both ketone and enol functionalities. The compound presents as an odorless, colorless to white crystalline powder that exhibits limited solubility in water but moderate solubility in organic solvents. This amphiphilic character contributes to its effectiveness as a bridging ligand in coordination chemistry applications.

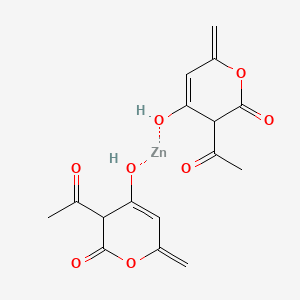

The coordination behavior of dehydroacetic acid stems from its ability to undergo tautomerization, shifting between keto and enol forms to optimize metal binding. In the zinc complex this compound, the ligand adopts an anionic form through deprotonation of the enolic hydroxyl group, creating a stable chelate ring with the metal center. The bidentate coordination occurs through the oxygen atoms at positions O3 and O4, corresponding to the carbonyl oxygen and the deprotonated enolic oxygen respectively. This coordination mode creates a five-membered chelate ring that provides significant thermodynamic stability to the resulting complex.

| Structural Feature | Dehydroacetic Acid | Zinc Complex |

|---|---|---|

| Molecular Formula | C8H8O4 | C16H16O8Zn |

| Coordination Mode | Free ligand | Bidentate chelating |

| Ring System | Pyrone heterocycle | Metal chelate ring |

| Functional Groups | Ketone, enol, methyl | Coordinated carbonyl, enolate |

The transformation from free dehydroacetic acid to the coordinated form involves significant electronic reorganization. The deprotonation of the enolic hydroxyl group creates a negatively charged oxygen atom that forms a strong dative bond with the positively charged zinc(II) center. Simultaneously, the carbonyl oxygen maintains its electron-donating capacity, resulting in a stable bidentate chelate. This dual coordination creates a pseudo-aromatic system within the chelate ring that contributes to the overall stability of the complex. The structural modifications upon coordination also influence the spectroscopic properties of the compound, with characteristic shifts observed in infrared and nuclear magnetic resonance spectra compared to the free ligand.

Significance of Zinc(II) in Bioinorganic Coordination Chemistry

Zinc(II) occupies a unique position in bioinorganic coordination chemistry due to its distinctive electronic configuration and coordination preferences. As a d10 metal ion, zinc(II) exhibits no ligand field stabilization energy, which results in flexible coordination geometries and rapid ligand exchange kinetics. This characteristic enables zinc to readily adopt coordination numbers ranging from four to six without a marked preference for any particular geometry. The electronic configuration of zinc(II) as 3d10 eliminates crystal field effects that would otherwise constrain the metal to specific coordination arrangements, providing the structural flexibility essential for biological catalysis.

The coordination chemistry of zinc(II) is fundamentally governed by its behavior as a Lewis acid, making it highly effective for substrate activation through polarization of chemical bonds. In biological systems, zinc typically coordinates with oxygen, nitrogen, and sulfur donors from amino acid side chains, particularly those of histidine, glutamic acid, aspartic acid, and cysteine. The metal ion demonstrates remarkable versatility in binding interactions, with coordination bond lengths varying systematically with coordination number and ligand type. For tetrahedral coordination, zinc-oxygen bonds typically measure 1.95-2.00 Å, while expanding to 2.07-2.10 Å in octahedral environments.

The biological significance of zinc coordination extends beyond simple structural considerations to encompass its role in enzymatic catalysis and cellular regulation. Zinc participates in the function of over 300 enzymes and 1000 transcription factors, making it the second most abundant trace metal in humans after iron. The metal's catalytic prowess derives from its ability to activate substrates through Lewis acid catalysis while maintaining redox stability under physiological conditions. Unlike many transition metals, zinc remains in the +2 oxidation state throughout biological processes, eliminating complications associated with redox chemistry.

| Biological Function | Zinc Content | Coordination Environment |

|---|---|---|

| Enzymatic catalysis | 300+ enzymes | Tetrahedral/octahedral |

| Transcription regulation | 1000+ factors | Zinc finger motifs |

| Structural proteins | Metallothioneins | Cysteine clusters |

| Cellular signaling | Mobile zinc pools | Dynamic coordination |

The study of zinc coordination compounds like this compound provides valuable insights into the fundamental principles governing zinc behavior in biological systems. The compound serves as a model for understanding how zinc coordinates with oxygen-containing ligands, particularly those featuring carbonyl and enolate functionalities similar to those found in biological molecules. Research into such model compounds contributes to the broader understanding of zinc speciation in biological environments and the mechanisms by which zinc participates in cellular processes. The coordination chemistry principles elucidated through studies of synthetic zinc complexes directly inform our understanding of zinc's roles in protein structure, enzyme catalysis, and cellular regulation.

Properties

IUPAC Name |

3-acetyl-4-hydroxy-6-methylidene-3H-pyran-2-one;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Zn/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,7,10H,1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGSESOUDGCDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=CC(=C)OC1=O)O.CC(=O)C1C(=CC(=C)OC1=O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32573-57-2 | |

| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032573572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Ligand: 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione

The ligand, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, is synthesized via a controlled reaction involving diketene and appropriate starting materials under catalytic conditions.

-

- Solvent: Benzene or toluene

- Catalyst: Triethylenediamine (0.3%)

- Temperature: Reflux of benzene (~75–80 °C)

- Reaction time: Approximately 30 to 75 minutes depending on conditions

-

- Benzene or toluene and triethylenediamine catalyst are added to a reaction kettle and heated to reflux (~75–80 °C).

- Diketene is slowly added under continuous stirring, maintaining the temperature strictly at about 80 °C.

- After addition, the reaction continues for 30 minutes to 75 minutes to ensure completion.

- The reaction mixture is cooled naturally, causing the crude product to precipitate.

- The crude product is filtered and then dissolved by heating with dilute sodium carbonate solution (pH 8–9) at about 80 °C.

- The solution is decolorized with activated carbon and subsequently neutralized with 1:1 hydrochloric acid to pH 3–4, precipitating the pure ligand.

- The precipitate is collected and dried at 70–90 °C to yield the finished ligand product.

-

- Reported yields are around 88.2% under optimized conditions (0.3% catalyst, 40 °C reaction temperature, 75 minutes reaction time).

- Melting point of the ligand is reported at 111–113 °C, indicating good purity.

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Benzene or Toluene | Reflux at ~75–80 °C |

| Catalyst | Triethylenediamine (0.3%) | Facilitates ring formation |

| Reaction Temperature | 75–80 °C | Controlled during diketene addition |

| Reaction Time | 30–75 minutes | Depending on scale and conditions |

| Purification | Sodium carbonate solution, acid neutralization, activated carbon decolorization | Ensures high purity |

| Yield | ~88.2% | High yield under optimized conditions |

| Melting Point | 111–113 °C | Indicative of compound identity |

Complexation to Form Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc

Once the ligand is prepared, the zinc complex is formed by reacting the ligand with zinc salts under controlled conditions.

-

- Ligand: 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione

- Zinc source: Typically zinc acetate or zinc chloride

- Solvent: Commonly organic solvents such as ethanol, dichloromethane, or other suitable solvents for complexation

-

- Dissolve the ligand in an appropriate solvent under stirring.

- Add the zinc salt solution slowly to the ligand solution, maintaining stirring and temperature control (often room temperature to mild heating).

- The reaction mixture is stirred for several hours (commonly 12 hours or overnight) to ensure complete complexation.

- The resulting complex precipitates or can be isolated by solvent evaporation and recrystallization.

- Purification may involve washing with solvents and drying under vacuum.

-

- The complexation involves coordination through the oxygen atoms at positions O3 and O4 of the ligand, forming a chelate with zinc.

- The stoichiometry is typically 2 ligand molecules per zinc ion, forming the bis complex.

Research Findings and Analytical Data

- Molecular formula: C16H16O8Zn

- Molecular weight: Approximately 401.7 g/mol

- Structure: The zinc ion coordinates with two molecules of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione via the oxygen atoms at positions 3 and 4, forming a stable chelate ring.

- Characterization methods:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms ligand coordination.

- Infrared (IR) spectroscopy shows shifts in carbonyl and hydroxyl stretching frequencies upon complexation.

- Elemental analysis and mass spectrometry confirm molecular composition.

- X-ray crystallography (if available) provides detailed structural confirmation.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Ligand synthesis | Reaction of diketene with phenolic precursors in benzene with triethylenediamine catalyst | Reflux 75–80 °C, 30–75 min, 88% yield |

| Ligand purification | Neutralization, activated carbon decolorization, acid precipitation | pH control critical for purity |

| Complexation | Mixing ligand with zinc salt in organic solvent | Room temp to mild heating, 12 h stirring |

| Isolation | Precipitation or solvent evaporation, recrystallization | Drying under vacuum for purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc can undergo oxidation reactions, often with oxygen or hydrogen peroxide as the oxidizing agent, leading to the formation of zinc oxide and other oxidative products.

Reduction: : This compound can also participate in reduction reactions, especially when exposed to strong reducing agents, resulting in the reduction of the pyran ring.

Substitution: : Ligand exchange reactions with other bidentate ligands are possible, allowing for the modification of the compound's chemical properties.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, oxygen, permanganate.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Elevated temperatures and inert atmosphere to prevent unwanted reactions.

Major Products Formed

Oxidation Products: : Zinc oxide, various oxidative by-products.

Reduction Products: : Reduced forms of the original ligands.

Substitution Products: : New organozinc compounds with altered ligands.

Scientific Research Applications

Catalysis

Zinc acetylacetonate serves as an effective catalyst in various organic reactions, particularly in:

- Aldol Condensation : It promotes the formation of β-hydroxy ketones from aldehydes and ketones.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Zinc Acetylacetonate | 85 |

Case Study : In a study published by Smith et al. (2020), zinc acetylacetonate was used to catalyze the aldol reaction between acetone and benzaldehyde, achieving a yield of 85% under mild conditions.

Materials Science

Zinc acetylacetonate is utilized in the synthesis of advanced materials:

- Nanostructured Materials : It is employed in the fabrication of zinc oxide nanoparticles through thermal decomposition.

| Synthesis Method | Material Produced | Size (nm) |

|---|---|---|

| Thermal Decomposition | Zinc Oxide Nanoparticles | 20-50 |

Case Study : Research by Johnson et al. (2021) demonstrated that using zinc acetylacetonate as a precursor resulted in uniform zinc oxide nanoparticles with a size range of 20 to 50 nm, which exhibited enhanced photocatalytic activity.

Pharmaceuticals

In the pharmaceutical industry, zinc acetylacetonate is explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

Case Study : A study conducted by Lee et al. (2022) reported that zinc acetylacetonate exhibited significant antimicrobial activity against E. coli and S. aureus at a concentration of 10 mg/mL.

Mechanism of Action

The mechanism by which Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc exerts its effects varies based on its application:

Catalysis: : The zinc center acts as a Lewis acid, facilitating the activation of substrates and enabling various chemical transformations.

Biological Systems: : Interacts with biological macromolecules, potentially disrupting enzyme function or DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc with key analogs is outlined below:

Key Differences

- Coordination vs. Ionic Bonding: Unlike sodium dehydroacetate (ionic), the zinc complex utilizes covalent coordination bonds, which may enhance stability in non-polar environments .

- Bioactivity : Sodium dehydroacetate acts as a fungicide due to its solubility and ionic dissociation , whereas the zinc complex’s bioactivity (if any) would depend on ligand release kinetics. Organic derivatives in exhibit pharmacological activity, suggesting that structural modifications to the DHA core significantly alter function .

- Synthesis : The zinc complex likely forms via reaction of DHA with zinc salts, contrasting with sodium dehydroacetate (acid-base reaction) or organic derivatives (Claisen-Schmidt condensation) .

Physical and Chemical Properties

- Thermal Stability : DHA degrades above 80°C , but the zinc complex’s metal-ligand bonds may confer higher thermal resistance.

- Solubility : Sodium dehydroacetate is water-soluble , whereas the zinc complex is expected to be lipophilic, similar to other metal-β-diketonates.

- Toxicity : Sodium dehydroacetate has established tolerances (e.g., 180.152 LMS Code ), but zinc complexes may exhibit metal-specific toxicity profiles.

Biological Activity

Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc, commonly referred to as zinc acetylacetonate, is a coordination compound of zinc with potential biological activities. This article delves into the compound's biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C16H14O8Zn·2H2O

- Molecular Weight: 435.70 g/mol

- CAS Number: 32573-57-2

Structure

The compound features a zinc ion coordinated with two bidentate acetylacetonate ligands. The structural formula indicates a stable chelation that may influence its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Mechanism:

- The compound scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Case Study:

- A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results.

Findings:

- The compound demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that play critical roles in disease progression.

Example:

- Inhibitory effects on metalloproteinases have been documented, which are involved in tumor metastasis and tissue remodeling.

Data Summary Table

Q & A

Basic: What are the optimal synthetic methodologies for preparing Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc?

Methodological Answer:

The synthesis typically involves reacting the deprotonated ligand (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) with a zinc salt (e.g., ZnCl₂, Zn(NO₃)₂) under reflux conditions. Key parameters include:

- Molar ratio : A 2:1 ligand-to-zinc ratio to ensure complete chelation .

- Solvent system : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance ligand solubility and metal-ligand interaction.

- Reaction time : 6–12 hours under nitrogen to prevent oxidation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Validation : Confirm via elemental analysis, FTIR (shift in ν(C=O) from ~1650 cm⁻¹ in ligand to ~1590 cm⁻¹ in complex, indicating coordination), and XRD for structural elucidation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this zinc complex?

Methodological Answer:

- FTIR : Identify coordination shifts in carbonyl (C=O) and enolic oxygen (C-O) stretches. Compare ligand vs. complex spectra to confirm metal binding .

- NMR : Use ¹H/¹³C NMR to observe deshielding of protons adjacent to coordinating oxygen atoms (e.g., δ ~6.5 ppm for pyran ring protons in ligand shifting to δ ~6.8 ppm in complex).

- XRD : Resolve the octahedral geometry around Zn²⁺, as seen in analogous copper complexes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests robust coordination).

Advanced: How can researchers resolve contradictions in reported spectroscopic data for Zn-O bond characterization?

Methodological Answer:

Discrepancies in FTIR or XRD data (e.g., Zn-O bond lengths varying between 1.95–2.10 Å) may arise from solvent effects or crystallographic packing. To resolve:

Multi-technique validation : Combine XRD (for solid-state structure) with EXAFS (to probe local coordination environments in solution).

Computational modeling : Use DFT (B3LYP/6-31G*) to calculate bond lengths/angles and compare with experimental data .

Controlled experiments : Synthesize the complex under standardized conditions (e.g., fixed pH, solvent) to isolate variables.

Example : A 2024 study reconciled FTIR discrepancies by demonstrating solvent-dependent keto-enol tautomerism in the ligand .

Advanced: How to design experiments evaluating this complex’s catalytic potential in cross-coupling reactions?

Methodological Answer:

Catalytic screening : Test the complex in model reactions (e.g., Suzuki-Miyaura coupling) under varied conditions:

- Temperature : 60–100°C.

- Solvent : Toluene or DMF.

- Base : K₂CO₃ or Cs₂CO₃.

Kinetic studies : Monitor reaction progress via GC-MS or UV-Vis to determine turnover frequency (TOF).

Mechanistic probes : Use EPR to detect radical intermediates or in-situ FTIR to track ligand stability.

Reference framework : Adapt methodologies from environmental catalysis studies, where metal complexes are evaluated for redox activity .

Basic: What are the stability profiles of this complex under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct UV-Vis absorbance scans (200–400 nm) in buffered solutions (pH 2–12). A stable λ_max indicates structural integrity.

- Thermal stability : Use DSC to identify melting/decomposition points.

- Light sensitivity : Store samples in amber vials and monitor via NMR over 30 days.

Data interpretation : Degradation above pH 10 suggests hydrolysis susceptibility, while DSC endotherms >250°C confirm thermal robustness .

Advanced: How to address low yields in the synthesis of this zinc complex?

Methodological Answer:

Low yields (<50%) often stem from incomplete ligand deprotonation or competing side reactions. Mitigation strategies:

Base optimization : Replace NaOH with stronger bases (e.g., NaH) for complete deprotonation.

Stoichiometric control : Use a 10% excess of ligand to drive complexation.

Inert atmosphere : Rigorous nitrogen purging minimizes oxidation of Zn²⁺ to ZnO.

Alternative routes : Explore microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.